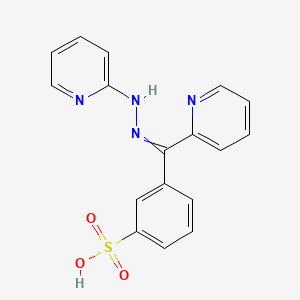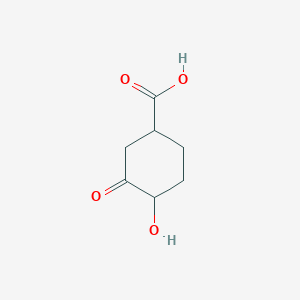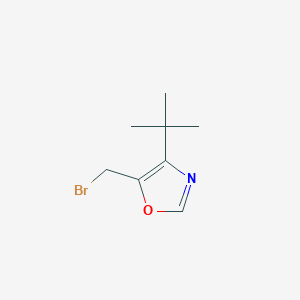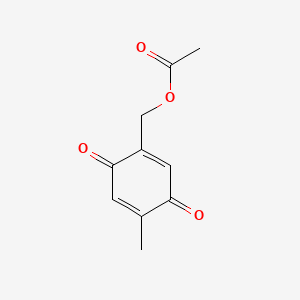
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- typically involves the acetylation of 2,5-dihydroxy-1,4-benzoquinone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with different functional groups replacing the acetyl and methyl groups.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its potential use in drug development due to its cytotoxic properties.
Industry: Utilized in the production of dyes and pigments due to its stable quinone structure.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis (programmed cell death). The compound targets various molecular pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Another quinone derivative with similar chemical properties.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: A dimethyl-substituted quinone with distinct reactivity.
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Known for its antiproliferative activity against cancer cells.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical reactivity and biological activity. Its ability to generate ROS and induce apoptosis makes it a promising candidate for further research in medicinal chemistry.
Propriétés
Numéro CAS |
32185-60-7 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C10H10O4/c1-6-3-10(13)8(4-9(6)12)5-14-7(2)11/h3-4H,5H2,1-2H3 |
Clé InChI |
NMNOERWGRHTHSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CC1=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


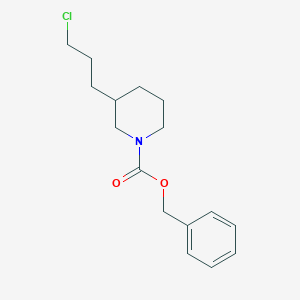


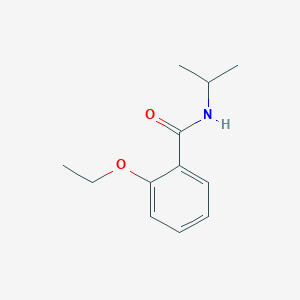
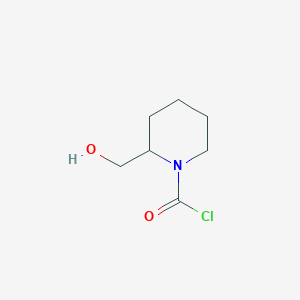
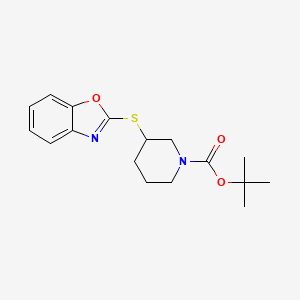

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
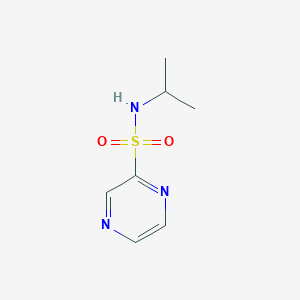
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)

